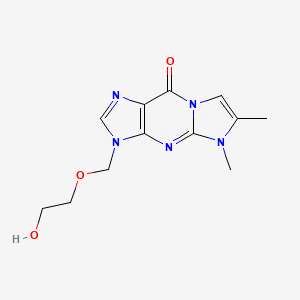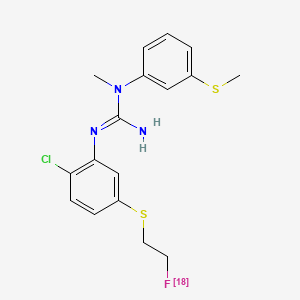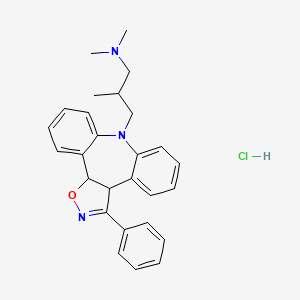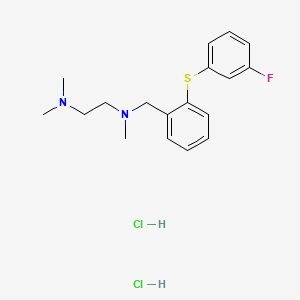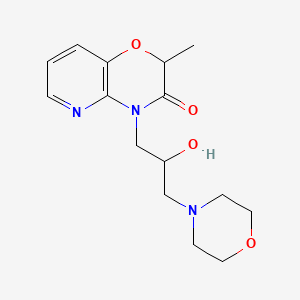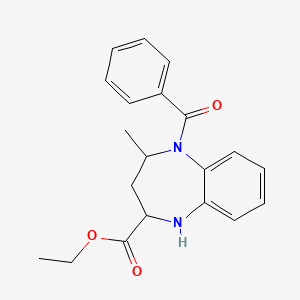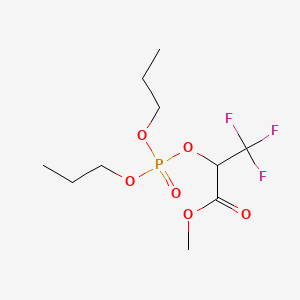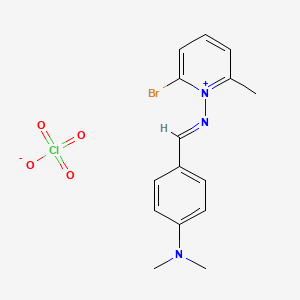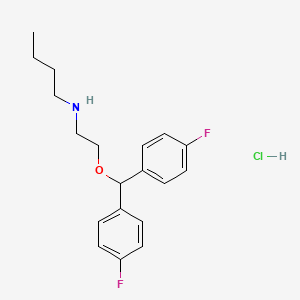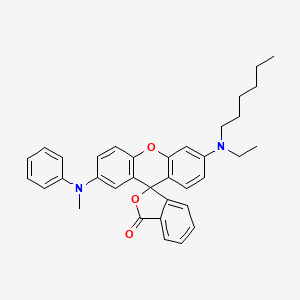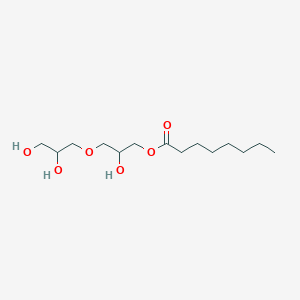
Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-3-quinuclidyl-benzilate hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of quinuclidinyl benzilate, which is a potent anticholinergic agent. This compound is primarily used in scientific research due to its ability to interact with muscarinic acetylcholine receptors, making it valuable in the study of neurological processes and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-quinuclidyl-benzilate hydrochloride involves several steps, starting with the preparation of quinuclidinyl benzilate. The process typically includes the esterification of benzilic acid with quinuclidinyl alcohol under acidic conditions. The resulting ester is then subjected to a methylenation reaction to introduce the methylene group at the 2-position of the quinuclidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylene-3-quinuclidyl-benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-Methylene-3-quinuclidyl-benzilate hydrochloride, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-Methylene-3-quinuclidyl-benzilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Employed in the study of muscarinic acetylcholine receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
The mechanism of action of 2-Methylene-3-quinuclidyl-benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the binding of acetylcholine to these receptors. This inhibition leads to a decrease in cholinergic neurotransmission, resulting in various physiological effects such as reduced muscle spasms and altered cognitive functions. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinyl benzilate: A potent anticholinergic agent with similar pharmacological properties.
Atropine: Another anticholinergic compound used in medicine for its ability to block muscarinic receptors.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea by blocking muscarinic receptors
Uniqueness
2-Methylene-3-quinuclidyl-benzilate hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain muscarinic receptor subtypes. This makes it a valuable tool in research for understanding the role of these receptors in various physiological and pathological conditions .
Eigenschaften
CAS-Nummer |
102338-82-9 |
|---|---|
Molekularformel |
C22H24ClNO3 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
(2-methylidene-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H23NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,1,12-15H2;1H |
InChI-Schlüssel |
MQVXVBAMSOWIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


